molecular formula C12H9FN4O B2749383 1-(3-fluorophenyl)-3-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1993233-09-2

1-(3-fluorophenyl)-3-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2749383
CAS No.: 1993233-09-2
M. Wt: 244.229
InChI Key: UKDDLWGDYGGCFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(3-fluorophenyl)-3-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves acid-catalysed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines . The resultant compounds were then tested for their antitubercular activity .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines provides insights into the contributions of different aromatic, aryl, and alkyl substitution at the C-4 position of the 7-deazapurine ring .


Chemical Reactions Analysis

The chemical reactions of pyrazolo[3,4-d]pyrimidines involve the reactivities of the substituents linked to the ring carbon and nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidines are influenced by their structure. For instance, the 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .

Scientific Research Applications

Pharmacological Research

Anti-inflammatory Properties

Research on pyrazolo[1,5-a]pyrimidines, a closely related class, has demonstrated significant anti-inflammatory properties without the ulcerogenic activity typically associated with nonsteroidal anti-inflammatory drugs. These compounds were synthesized to study the effect of structural modifications on their anti-inflammatory properties, revealing that certain modifications could enhance therapeutic indices without inducing ulcerogenic effects (Auzzi et al., 1983).

Antimicrobial and Antifungal Activities

A study focusing on the synthesis and evaluation of novel pyrazolo[3,4-d]pyrimidin derivatives highlighted their significant antimicrobial and antifungal activities. These compounds were prepared via cyclocondensation, showing promise as potent agents against various bacterial and fungal strains (Khobragade et al., 2010).

Agrochemical Research

Herbicidal Activity

A series of pyrazolo[3,4-d]pyrimidine-4-one derivatives was synthesized and evaluated for their herbicidal activity against different plant species. Some compounds exhibited good inhibition activities, offering a potential avenue for developing new herbicides (Luo et al., 2017).

Safety and Hazards

While specific safety and hazard data for “1-(3-fluorophenyl)-3-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” is not available, general precautions for handling similar compounds include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

The future directions in the research of pyrazolo[3,4-d]pyrimidines involve the development of new compounds as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name

1-(3-fluorophenyl)-3-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4O/c1-7-10-11(14-6-15-12(10)18)17(16-7)9-4-2-3-8(13)5-9/h2-6H,1H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDDLWGDYGGCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=O)NC=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.